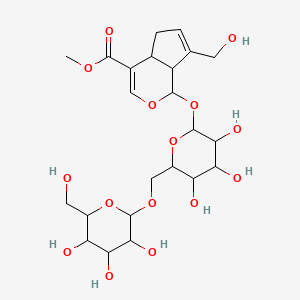

Genipin 1-beta-D-gentiobioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Genipin 1-beta-D-gentiobioside is a bioactive iridoid glycoside isolated from the fruits of Gardenia jasminoides Ellis. This compound is known for its hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic activities . It has been studied for its potential therapeutic effects, particularly in the treatment of diabetic nephropathy .

Méthodes De Préparation

Genipin 1-beta-D-gentiobioside can be obtained through the hydrolysis of geniposide, another iridoid glycoside found in Gardenia jasminoides fruits . The preparation process involves the extraction of geniposide from the plant material, followed by enzymatic or acidic hydrolysis to yield this compound . Industrial production methods focus on optimizing the extraction and hydrolysis processes to achieve high purity and yield .

Analyse Des Réactions Chimiques

Genipin 1-beta-D-gentiobioside undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Applications De Recherche Scientifique

Genipin 1-beta-D-gentiobioside has a wide range of scientific research applications. In chemistry, it is used as a reagent for the crosslinking of proteins and other biomolecules . In biology and medicine, it has been studied for its potential therapeutic effects, including its anti-diabetic, hepatoprotective, and anti-inflammatory activities . It is also used in the design of biocatalysts and biological scaffolds for tissue engineering . Additionally, this compound has applications in the food industry as a natural colorant .

Mécanisme D'action

The mechanism of action of genipin 1-beta-D-gentiobioside involves the activation of AMP-activated protein kinase and silencing information regulator-related enzyme 1, which in turn inhibits the nuclear factor-kappa B pathway . This leads to the suppression of oxidative stress and inflammation, contributing to its protective effects in diabetic nephropathy . This compound also inhibits uncoupling protein 2, reducing the generation of reactive oxygen species and inducing apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Genipin 1-beta-D-gentiobioside is similar to other iridoid glycosides such as geniposide and gardenoside . it is unique in its combination of hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic activities . While geniposide also exhibits some of these activities, this compound has been shown to have a broader range of therapeutic effects . Other similar compounds include geniposidic acid and 6’-O-p-coumaroylgenipin-gentiobioside .

Propriétés

IUPAC Name |

methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZYXYLPBWLLGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B13398923.png)

![Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine](/img/structure/B13398944.png)

![[1-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-(9,10-dihydroxyoctadec-12-enoyloxy)propan-2-yl] docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13398957.png)